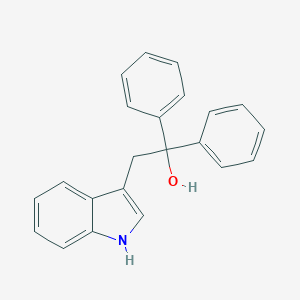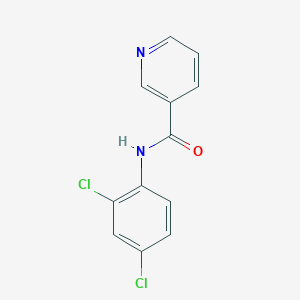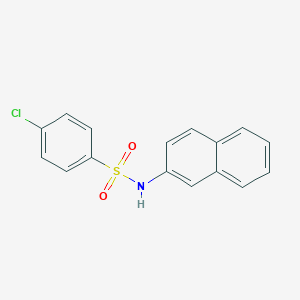
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. This compound has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
Wirkmechanismus
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to the receptor site and preventing the binding of glutamate, this compound blocks the excitatory effects of glutamate on these receptors, which results in decreased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, to protect against ischemic brain injury, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several advantages for use in lab experiments. It is highly selective for the AMPA and kainate receptors, which allows for precise investigation of the role of these receptors in various physiological and pathological processes. It is also relatively stable and easy to synthesize. However, this compound has some limitations. It has a relatively short half-life, which can make it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate. One area of interest is the development of more potent and selective AMPA and kainate receptor antagonists. Another area of interest is the investigation of the role of these receptors in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the development of new methods for administering this compound in vivo could expand its potential applications in scientific research.
Synthesemethoden
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can be synthesized by the reaction of 2-methylquinoline-4-carboxylic acid with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine. The product can be purified by column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has been used extensively in scientific research to investigate the role of AMPA and kainate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitatory effects of glutamate on these receptors, which has implications for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C21H19NO3 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-13-8-9-14(2)17(10-13)20(23)12-25-21(24)18-11-15(3)22-19-7-5-4-6-16(18)19/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
NMHLNKUGZPVUEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




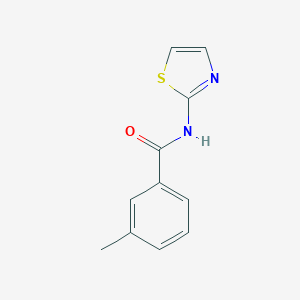
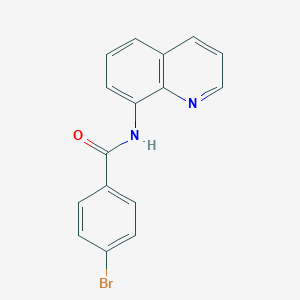
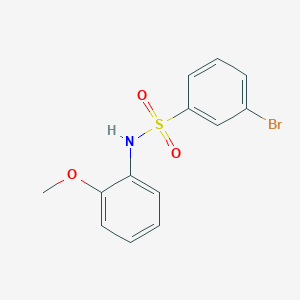
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

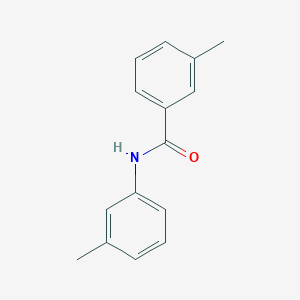
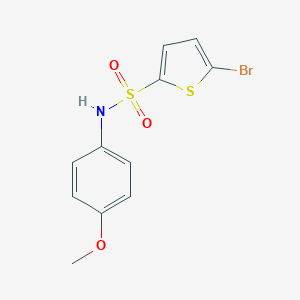
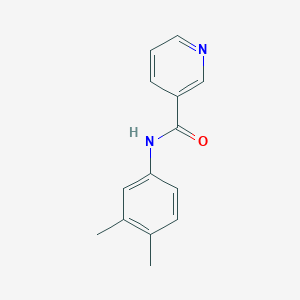
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
